mDPR-Val-Cit-PAB-MMAE TFA
Description
Context within Antibody-Drug Conjugates (ADCs) and Other Targeted Bioconjugates
ADCs are a powerful class of therapeutic agents that leverage the specificity of a monoclonal antibody to deliver a cytotoxic drug to tumor cells expressing a specific antigen on their surface. mdpi.com This targeted delivery system aims to increase the therapeutic window of the cytotoxic agent, maximizing its anti-tumor activity while minimizing systemic toxicity. The linker plays a crucial role in this process, as it must remain stable in the systemic circulation to prevent premature release of the payload, and then efficiently release the active drug once the ADC has been internalized by the target cancer cell. nih.gov
Definition and Structural Components of mDPR-Val-Cit-PAB-MMAE TFA
Interactive Table 1: Components of this compound
| Component | Type | Primary Function |
| MMAE | Cytotoxic Payload | Induces cell death by inhibiting tubulin polymerization. wikipedia.orgmedchemexpress.com |
| Val-Cit | Cleavable Linker | Dipeptide sequence susceptible to cleavage by lysosomal proteases like cathepsin B. nih.gov |
| PAB | Self-Immolative Spacer | Facilitates the release of the unmodified payload after linker cleavage. nih.govresearchgate.netnih.gov |
| mDPR | Conjugation Moiety | Provides a stable attachment point to the antibody and enhances linker stability. scite.aigoogle.com |
| TFA | Counterion | Balances the charge of the molecule and is a result of the synthesis and purification process. rsc.orgnih.govrsc.org |
Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. wikipedia.orgncats.io Due to its extreme toxicity, MMAE cannot be administered as a standalone drug. wikipedia.org Instead, it is employed as a payload in ADCs, where its delivery is precisely controlled. wikipedia.orgncats.io The mechanism of action of MMAE involves the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. wikipedia.orgmedchemexpress.comnih.gov By disrupting microtubule dynamics, MMAE induces cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death) of the cancer cell. ncats.ionih.gov Research has shown that MMAE is significantly more potent than conventional chemotherapeutic agents like doxorubicin, with some studies indicating it is 100-1000 times more powerful.
The Valine-Citrulline (Val-Cit) component is a dipeptide that functions as a cleavable linker. nih.gov This linker is specifically designed to be stable in the bloodstream but susceptible to cleavage by proteases, particularly cathepsin B, which is often overexpressed in the lysosomes of cancer cells. nih.govherbmedpharmacol.com Upon internalization of the ADC into the target cell, the Val-Cit linker is cleaved by cathepsin B, initiating the release of the cytotoxic payload. wikipedia.org The choice of this dipeptide sequence is critical for the selective release of the drug within the tumor cell, thereby enhancing the therapeutic efficacy and reducing off-target toxicity. However, it has been noted that Val-Cit linkers can exhibit instability in mouse plasma due to the activity of carboxylesterases, which is a consideration in preclinical studies. nih.govacs.org
The Maleimido-DPR (mDPR) moiety is responsible for conjugating the drug-linker to the monoclonal antibody. scite.aigoogle.com Maleimides are thiol-reactive groups that form a covalent bond with the sulfhydryl groups of cysteine residues on the antibody. tocris.comnih.gov However, traditional maleimide-thiol linkages can be unstable and undergo a retro-Michael reaction, leading to premature drug deconjugation in the plasma. scite.aigoogle.com The mDPR (maleimido-diaminopropionic acid) linker was developed to address this instability. scite.ai It incorporates a basic amino group adjacent to the maleimide (B117702), which catalyzes the hydrolysis of the thiosuccinimide ring formed after conjugation. scite.aigoogle.comiris-biotech.de This hydrolysis results in a stable, open-ring structure that is resistant to the retro-Michael reaction, thereby enhancing the stability of the ADC in circulation and potentially improving its therapeutic window. scite.aiiris-biotech.de
Trifluoroacetate (TFA) is present as a counterion in the this compound compound. pharmaffiliates.com Its presence is typically a result of the synthetic and purification processes used to produce the drug-linker, as trifluoroacetic acid is commonly employed in solid-phase peptide synthesis and high-performance liquid chromatography (HPLC) purification. rsc.orgnih.govrsc.org While often considered an incidental component, counterions can influence the physicochemical properties of peptides and other molecules, such as their stability and solubility. nih.govresearchgate.net Although TFA salts are common in research-grade materials, for pharmaceutical applications, they are sometimes exchanged for other counterions like hydrochloride or acetate (B1210297) due to regulatory considerations regarding potential toxicity. rsc.orgrsc.org However, several FDA-approved peptide drugs do exist as TFA salts. rsc.orgrsc.orgresearchgate.net
Role as a Key Precursor and Building Block in Bioconjugation Strategies
The utility of this compound lies in its role as a ready-to-use building block for the construction of ADCs. Its design allows for a streamlined and efficient conjugation process to a monoclonal antibody that has been selected for its specificity to a tumor-associated antigen. The bioconjugation process is a series of precise chemical reactions that covalently attach the drug-linker to the antibody.
The mDPR-Val-Cit-PAB portion of the molecule is a multi-functional linker system, where each sub-component plays a distinct and crucial role in the bioconjugation and subsequent drug-release process. The terminal maleimido- (m) group, derived from a maleimidocaproyl (mc) or similar structure, is a key reactive handle. rsc.orgmdpi.com This group specifically and efficiently reacts with thiol (-SH) groups on the antibody, which are typically made available by the reduction of interchain disulfide bonds in the antibody's hinge region or through engineered cysteine residues. This thiol-maleimide Michael addition reaction is highly selective under physiological pH conditions, ensuring a stable thioether bond is formed, securely attaching the drug-linker to the antibody.
The "DPR" in mDPR refers to a self-stabilizing maleimido-DPR group which has been shown to improve the stability of the ADC in plasma compared to a standard maleimidocaproyl (mc) linker. google.com This enhanced stability prevents premature drug release in circulation, a critical factor in minimizing off-target toxicity. google.com
Following the maleimide, the Val-Cit (valine-citrulline) dipeptide sequence is a substrate for lysosomal proteases, particularly Cathepsin B. tcichemicals.commedchemexpress.com Cathepsin B is an enzyme that is highly active within the lysosomes of cells, including cancer cells. mdpi.comtcichemicals.com The Val-Cit linker is designed to be stable in the bloodstream but is efficiently cleaved by Cathepsin B once the ADC has been internalized by the target cancer cell. tcichemicals.commedchemexpress.com
The p-aminobenzyl (PAB) group serves as a self-immolative spacer. acs.orgnih.gov Once the Val-Cit linker is cleaved by Cathepsin B, the PAB group, which is connected to the MMAE payload via a carbamate (B1207046) bond, undergoes a spontaneous 1,6-elimination reaction. mdpi.com This "self-immolation" is a rapid, irreversible electronic cascade that liberates the unmodified, fully active MMAE payload directly inside the cancer cell. mdpi.com The strategic placement of the PAB spacer ensures that the cleavage of the dipeptide directly triggers the release of the cytotoxic drug.
The culmination of these components in a single, synthetically accessible precursor streamlines the manufacturing of ADCs. Researchers and developers can utilize this compound as a pre-fabricated drug-linker, simplifying the complex process of ADC construction and allowing for a more focused effort on the selection and engineering of the targeting antibody.
Interactive Data Table: Components of this compound and their Functions
| Component | Abbreviation | Function in Bioconjugation and Drug Delivery |
| Maleimido-DPR | mDPR | The reactive group that forms a stable covalent bond with thiol groups on the antibody. The DPR moiety enhances the stability of the linkage in plasma. |
| Valine-Citrulline | Val-Cit | A dipeptide sequence that is specifically cleaved by the lysosomal enzyme Cathepsin B, ensuring drug release inside the target cell. |
| para-Aminobenzyl | PAB | A self-immolative spacer that, upon cleavage of the Val-Cit linker, rapidly and spontaneously releases the MMAE payload. |
| Monomethyl Auristatin E | MMAE | A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell. |
| Trifluoroacetate | TFA | A counter-ion that forms a salt with the compound, aiding in its purification, stability, and handling. |
Interactive Data Table: Chemical and Physical Properties of mDPR-Val-Cit-PAB-MMAE
| Property | Value |
| Molecular Formula | C65H100N12O15 |
| Molecular Weight | 1289.56 g/mol |
| CAS Number | 1491152-26-1 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Note: The molecular formula and weight are for the free base form. chemsrc.com The TFA salt form (this compound) will have a different molecular formula and weight.
Structure
2D Structure
Properties
Molecular Formula |
C67H101F3N12O17 |
|---|---|
Molecular Weight |
1403.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H100N12O15.C2HF3O2/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79;3-2(4,5)1(6)7/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88);(H,6,7)/t39-,40+,41+,45-,46-,47-,48+,52-,53-,54-,55-,56+,57+;/m0./s1 |
InChI Key |
RXLQUNBHYABLPJ-GNTLDFNYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CN)N4C(=O)C=CC4=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Ii. Chemical Synthesis and Functional Derivatization of Mdpr Val Cit Pab Mmae Tfa
Synthetic Methodologies for the Val-Cit-PAB-MMAE Core
The core of the molecule, Val-Cit-PAB-MMAE, consists of a cathepsin B-cleavable dipeptide (Val-Cit), a p-aminobenzyl (PAB) spacer, and the tubulin inhibitor monomethyl auristatin E (MMAE). The synthesis of this core is a critical phase that requires careful control of reaction conditions to ensure high yield and stereochemical purity.
The process often involves the use of protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) or Carboxybenzyl (Cbz) to prevent unwanted side reactions at the amino termini nih.gov. The deprotection of these groups is a critical step. For instance, the Fmoc group can be removed using a mild base like triethylamine in DMF to expose the free amine for the subsequent coupling reaction nih.gov. The coupling of Fmoc-Valine to the deprotected citrulline derivative can be facilitated by activating the valine carboxyl group, for example, by converting it to an N-hydroxysuccinimide (OSu) ester (Fmoc-Val-OSu) nih.gov. This method has been shown to produce the dipeptide in very good yields (85-95%) as a single diastereomer nih.gov.
| Step | Reactants | Reagents/Conditions | Product | Key Considerations |
| 1 | Fmoc-L-Citrulline | PAB-OH, HATU, DIPEA | Fmoc-Cit-PABOH | Avoidance of Fmoc deprotection in the presence of excess base. |
| 2 | Fmoc-Cit-PABOH | Triethylamine in DMF | H₂N-Cit-PABOH | Complete deprotection of the Fmoc group. |
| 3 | H₂N-Cit-PABOH | Fmoc-Val-OSu | Fmoc-Val-Cit-PABOH | Maintaining stereochemical integrity. |
The p-aminobenzyl (PAB) group serves as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB linker undergoes a 1,6-elimination reaction to release the unmodified MMAE payload nih.gov. The incorporation of the PAB spacer can be achieved by coupling p-aminobenzyl alcohol (PABOH) to the citrulline residue. This can be done using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) nih.govrsc.org.
Once the Val-Cit-PAB segment is assembled, the highly potent cytotoxic agent, monomethyl auristatin E (MMAE), is attached. MMAE is a synthetic antineoplastic agent that inhibits tubulin polymerization biochempeg.comacs.org. The conjugation of MMAE is typically achieved by forming a carbamate (B1207046) linkage between the PAB alcohol and the secondary amine of MMAE. An activated form of the linker, such as Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate), is often used to react with MMAE in the presence of a base like pyridine rsc.org. This reaction results in the formation of the Fmoc-Val-Cit-PAB-MMAE conjugate rsc.org.
| Reactant 1 | Reactant 2 | Coupling Method | Resulting Linkage |
| Val-Cit-PABOH | MMAE | Activation of PABOH (e.g., as a p-nitrophenyl carbonate) followed by reaction with MMAE's secondary amine. | Carbamate bond |
A common intermediate in the synthesis is Fmoc-Val-Cit-PABOH nih.gov. This intermediate is formed by the sequential coupling of the amino acids and the spacer. The Fmoc protecting group is then removed to yield the free amine, Val-Cit-PABOH, which is then ready for conjugation with the maleimide (B117702) group nih.gov. Another key intermediate is the fully assembled drug-linker, NH₂-Val-Cit-PAB-MMAE, which is generated after the deprotection of the N-terminal protecting group (e.g., Fmoc) from Fmoc-Val-Cit-PAB-MMAE rsc.org. This intermediate possesses a free amino group that can be subsequently functionalized with the mDPR moiety.
Integration of the mDPR Moiety and Salt Formation
The final steps in the synthesis involve the introduction of the maleimide group for antibody conjugation and the formation of the trifluoroacetate salt to ensure stability and facilitate handling.
Traditional maleimide-based linkers used in antibody-drug conjugates (ADCs) can be unstable in plasma, leading to premature drug release through a retro-Michael reaction nih.govscite.ai. To address this instability, a self-stabilizing maleimide group based on diaminopropionic acid (DPR), termed mDPR, was developed nih.govscite.ai.
The mDPR moiety contains a basic amino group adjacent to the maleimide. This amino group provides intramolecular catalysis for the hydrolysis of the thiosuccinimide ring that is formed upon conjugation to a thiol group (e.g., from a cysteine residue on an antibody) nih.govscite.ai. This rapid hydrolysis results in a stable, ring-opened structure that is resistant to the retro-Michael reaction, thereby preventing the deconjugation of the drug-linker from the antibody in circulation nih.govscite.ai. The introduction of the mDPR group is typically achieved by reacting the free amino group of the Val-Cit-PAB-MMAE intermediate with an activated form of the mDPR precursor.
The final compound is often isolated as a trifluoroacetate (TFA) salt. TFA is a common counterion used in the purification of peptides and other synthetic molecules by reversed-phase high-performance liquid chromatography (RP-HPLC) tandfonline.comkcl.ac.uknih.gov. During the purification process, TFA is present in the mobile phase and forms a salt with the basic nitrogen atoms in the mDPR-Val-Cit-PAB-MMAE molecule.
The formation of the TFA salt offers several advantages. It can improve the stability and handling of the final compound, which is often lyophilized to a powder nih.gov. While most therapeutic peptides are ultimately formulated as hydrochloride or acetate (B1210297) salts for clinical use, the TFA salt is a common form for research and development purposes nih.gov. The presence of the TFA counterion is an important characteristic of the final product and is confirmed by analytical methods.
Strategies for Site-Specific Conjugation and Bioconjugate Preparation
Conventional conjugation methods typically target native amino acid residues, such as the ε-amine of lysine (B10760008) or the thiol of cysteine, following the reduction of interchain disulfide bonds. amerigoscientific.comprofacgen.com While functional, these approaches result in a highly heterogeneous mixture of ADC species, with DAR values ranging from 0 to 8. nih.gov This heterogeneity can lead to inconsistent batch production and a variable pharmacokinetic profile. In contrast, site-specific methods yield a well-defined, homogeneous product with a consistent DAR, which is crucial for predictable clinical outcomes. nih.govnih.gov
Table 1: Comparison of Conventional vs. Site-Specific ADC Conjugation
| Feature | Conventional Conjugation | Site-Specific Conjugation |
|---|---|---|
| Target Residue | Native Lysines (~80-90 per mAb) or Cysteines (8 from disulfide bonds) | Engineered Cysteines, Unnatural Amino Acids, or specific Glycans |
| Homogeneity | Heterogeneous mixture of species (DAR 0-8) | Homogeneous or near-homogeneous product |
| DAR Control | Poor; results in an average DAR | Precise control (e.g., DAR 2 or 4) |
| Reproducibility | Challenging | High batch-to-batch consistency |
| Therapeutic Index | Potentially narrowed due to suboptimal species | Generally improved and widened |
The terminal mDPR (Maleimido-DPR) group of the mDPR-Val-Cit-PAB-MMAE linker is specifically designed to engage in covalent bond formation with the antibody. The maleimide moiety is a well-established reactive handle for thiol chemistry. nih.gov Advanced bioconjugation strategies leverage this reactivity in a controlled manner or employ entirely different orthogonal chemistries to achieve site-specificity.
Key site-specific strategies for conjugating payloads like mDPR-Val-Cit-PAB-MMAE include:
Conjugation via Engineered Cysteines: This widely adopted technique, often referred to as THIOMAB™ technology, involves introducing one or more cysteine residues at specific, solvent-accessible sites on the antibody sequence through genetic engineering. amerigoscientific.comoup.com These engineered thiols provide reactive handles for maleimide-containing linkers, allowing for the production of ADCs with a precisely defined DAR, typically DAR=2. acs.org The location of the engineered cysteine is critical, as it can impact conjugate stability, pharmacokinetics, and efficacy. nih.govresearchgate.net This method prevents the disruption of native disulfide bonds essential for antibody structure and stability. oup.com
Glycan Remodeling: Nearly all IgG antibodies possess a conserved N-glycosylation site at asparagine-297 (Asn297) in each heavy chain's Fc region. oup.comjst.go.jp This site is remote from the antigen-binding domains, making it an ideal location for payload conjugation. mdpi.com This strategy involves a chemo-enzymatic process where the native glycans are first trimmed by an endoglycosidase (e.g., Endo-S) and then rebuilt using a glycosyltransferase to incorporate a sugar molecule bearing a bioorthogonal handle, such as an azide (B81097). nih.gov The mDPR-Val-Cit-PAB-MMAE linker, modified with a complementary reactive group (e.g., a strained alkyne like DBCO), can then be attached via "click chemistry," resulting in a homogeneous ADC with a DAR of 2. acs.org
Unnatural Amino Acid (UAA) Incorporation: A powerful method for achieving unparalleled homogeneity involves the site-specific incorporation of an unnatural amino acid (UAA) into the antibody's polypeptide chain during biosynthesis. nih.govnih.gov This is achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon). frontiersin.org A UAA containing a unique reactive group, such as a ketone (e.g., p-acetylphenylalanine), can be incorporated at a desired position. nih.gov The drug-linker is then derivatized with a complementary functional group (e.g., an aminooxy group) to form a stable oxime linkage. frontiersin.org This approach allows for precise control over the conjugation site and stoichiometry, yielding a single, well-defined ADC species. frontiersin.org
The successful preparation of a bioconjugate must be verified through rigorous analytical characterization. Hydrophobic Interaction Chromatography (HIC) is a principal technique used to assess the outcome of the conjugation reaction. nih.gov HIC separates ADC species based on their hydrophobicity; since the drug-linker is typically hydrophobic, each successive addition of mDPR-Val-Cit-PAB-MMAE to the antibody increases its retention time on the HIC column. researchgate.netchromatographyonline.com This allows for the clear resolution of species with different DARs (DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR for the batch, confirming the homogeneity and success of the site-specific conjugation strategy. tandfonline.com
Table 2: Overview of Site-Specific Conjugation Methodologies
| Strategy | Target Site | Chemistry | Resulting DAR | Key Advantage |
|---|---|---|---|---|
| Engineered Cysteines | Specific sites in the mAb polypeptide chain | Thiol-Maleimide reaction | Precisely 2 or 4 | High yield and reliability; preserves native disulfides |
| Glycan Remodeling | Conserved N-glycan at Asn297 | Bioorthogonal Click Chemistry (e.g., Azide-Alkyne) | Precisely 2 | Conjugation site is distant from antigen-binding region |
| UAA Incorporation | Any genetically defined site | Orthogonal ligation (e.g., Oxime formation) | Precisely 1, 2, or more | Ultimate control over site and stoichiometry; exceptional homogeneity |
Iii. Molecular and Cellular Mechanisms of Action in Targeted Delivery Systems
Mechanism of Payload Release Mediated by the Val-Cit-PAB Linker
The linker component, Val-Cit-PAB, is a sophisticated chemical system engineered to remain stable in the bloodstream and release its payload, Monomethyl Auristatin E (MMAE), only after being internalized by a target cell. wikipedia.orgadcreview.com This targeted release is paramount to minimizing systemic toxicity while maximizing antitumor efficacy. The mechanism involves lysosomal proteases and a self-immolative spacer. cam.ac.uk
Lysosomal Internalization and Proteolytic Cleavage by Cathepsin B
Once a targeted delivery system (such as an ADC) carrying the mDPR-Val-Cit-PAB-MMAE TFA conjugate binds to its specific antigen on the surface of a cancer cell, the entire complex is internalized, typically through endocytosis. dimabio.comnih.gov The resulting vesicle is trafficked through the cell's endosomal-lysosomal pathway. nih.gov The interior of the lysosome provides a unique, mildly acidic environment rich in hydrolytic enzymes, including a class of proteases known as cathepsins.
Cathepsin B, a cysteine protease that is often highly expressed in various tumor cells, is the primary enzyme responsible for cleaving the linker. tcichemicals.com It specifically recognizes and hydrolyzes the dipeptide sequence of valine-citrulline (Val-Cit). tcichemicals.com The cleavage occurs at the peptide bond between the citrulline residue and the p-aminobenzyl (PAB) group. tcichemicals.comtcichemicals.comtcichemicals.com While Cathepsin B is the principal enzyme, studies have suggested that other lysosomal cathepsins, such as S, L, and F, may also contribute to this cleavage. encyclopedia.pubnih.gov This enzymatic action is the critical first step in liberating the cytotoxic payload. wikipedia.org
| Stage | Location | Key Events | Key Molecules/Enzymes |
| Binding & Internalization | Cell Surface / Cytoplasm | ADC binds to target antigen; complex is internalized via endocytosis. | Antibody, Target Antigen |
| Trafficking | Endosomal Pathway | Internalized vesicle (endosome) matures and fuses with a lysosome. | Endosomes, Lysosomes |
| Proteolytic Cleavage | Lysosome | The acidic environment and high concentration of Cathepsin B lead to the cleavage of the Val-Cit dipeptide linker. | Cathepsin B, Val-Cit Linker |
Role of the Self-Immolative PAB Spacer in MMAE Liberation
The cleavage of the Val-Cit dipeptide by Cathepsin B is necessary but not sufficient for the release of active MMAE. The p-aminobenzyl carbamate (B1207046) (PABC or PAB) unit serves as a self-immolative spacer. cam.ac.ukotago.ac.nz Its inclusion is critical because direct attachment of the dipeptide to the payload could sterically hinder the enzyme's access to the cleavage site. nih.govresearchgate.net
Following the enzymatic removal of the Val-Cit portion, the PAB spacer becomes chemically unstable. cam.ac.uk This triggers a spontaneous 1,6-elimination reaction, an electronic cascade that results in the fragmentation of the spacer. otago.ac.nzmdpi.com This self-immolation process releases three components: the unmodified, fully active MMAE payload, carbon dioxide, and a para-aza-quinone methide byproduct. cam.ac.uk This mechanism ensures that the highly potent drug is released without any residual linker fragments that might impair its activity. researchgate.net
Biological Mechanism of Monomethyl Auristatin E (MMAE) Cytotoxicity
Monomethyl Auristatin E (MMAE) is a synthetic and highly potent analogue of dolastatin 10, a natural antineoplastic agent. adcreview.comdimabio.com Due to its extreme toxicity, it is not suitable for use as a standalone drug but is highly effective as a payload in targeted delivery systems. wikipedia.orgadcreview.com Its mechanism of action involves the disruption of the microtubule network, which is essential for cell division. nih.gov
Inhibition of Tubulin Polymerization and Microtubule Disruption
Once released into the cytoplasm, MMAE exerts its cytotoxic effect by targeting tubulin, the protein subunit that polymerizes to form microtubules. researchgate.netmedchemexpress.com Microtubules are critical components of the cellular cytoskeleton, playing vital roles in maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division. nih.gov
MMAE functions as a potent antimitotic agent by inhibiting tubulin polymerization. wikipedia.orgnih.gov It binds to tubulin dimers, preventing their assembly into microtubules. researchgate.net This action disrupts the dynamic equilibrium between tubulin polymerization and depolymerization, which is essential for proper microtubule function. nih.gov The result is a net depolymerization and collapse of the microtubule network within the cell. dimabio.com
| Research Finding | Cell Lines | IC50 / Potency | Reference |
| MMAE inhibits cell proliferation | Mia PaCa-2, PL45, PANC-1, etc. (Pancreatic Cancer) | 0.06 ± 0.01 to 0.89 ± 0.24 nM | nih.gov |
| MMAE potency compared to doxorubicin | General | 100-1000 times more potent | adcreview.com |
| MMAE inhibits tubulin polymerization | Prostate Cancer Cells | IC50 values of ~2-48 nM | nih.govresearchgate.net |
Induction of Mitotic Arrest and Cell Cycle Perturbation
The disruption of the mitotic spindle apparatus has catastrophic consequences for a dividing cell. nih.gov Without a functional spindle, chromosomes cannot be properly aligned and segregated into daughter cells during mitosis. nih.gov This failure activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle to prevent aneuploidy.
The cell becomes arrested in the G2/M phase of the cell cycle. dimabio.comnih.gov This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death, a process often termed mitotic catastrophe. nih.govnih.gov Therefore, MMAE selectively kills rapidly proliferating cells, such as cancer cells, which are frequently undergoing mitosis.
Mechanisms of Apoptotic Pathway Activation
The drug-linker conjugate, mDPR-Val-Cit-PAB-MMAE, is designed for targeted delivery of the potent cytotoxic agent Monomethyl auristatin E (MMAE) to cancer cells. medchemexpress.comadooq.comchemsrc.com Its mechanism of activating apoptotic pathways is a multi-step process that begins after the antibody-drug conjugate (ADC) it is attached to binds to a specific antigen on the surface of a cancer cell and is internalized. creative-biolabs.com
Once inside the target cell, the ADC is trafficked to the lysosome. dimabio.com Within the acidic environment of the lysosome, the linker component of the conjugate plays a crucial role. The valine-citrulline (Val-Cit) dipeptide portion of the linker is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B. creative-biolabs.comnih.govwuxiapptec.com This enzymatic cleavage occurs following the degradation of the antibody backbone and releases the p-aminobenzyl alcohol (PAB) spacer, which in turn liberates the active MMAE payload into the cytoplasm of the cancer cell. creative-biolabs.comnih.gov This targeted release mechanism minimizes systemic exposure to the highly potent cytotoxin, concentrating its effect within the malignant cells.
The released MMAE is the active component responsible for inducing apoptosis. medchemexpress.com MMAE exerts its cytotoxic effect by disrupting microtubule dynamics, a critical component of the cellular cytoskeleton involved in maintaining cell structure and, most importantly, in forming the mitotic spindle during cell division. MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. dimabio.comresearchgate.net This prevention of microtubule assembly leads to the collapse of the microtubule network, which has profound consequences for the cell cycle. dimabio.com
The disruption of the mitotic spindle apparatus prevents the proper segregation of chromosomes during mitosis, causing the cell to arrest in the G2/M phase of the cell cycle. dimabio.comresearchgate.netnih.gov Prolonged arrest at this checkpoint triggers a specific form of cell death known as mitotic catastrophe, which is a precursor to apoptosis. nih.gov This programmed cell death is characterized by specific biochemical and morphological changes.
Research findings have detailed the downstream effects of MMAE on apoptotic pathways. Studies on prostate cancer cell lines, PC-3 and C4-2B, have demonstrated that treatment with MMAE leads to a significant increase in the sub-G1 cell population, which is indicative of cells undergoing apoptosis-related DNA fragmentation. researchgate.net Furthermore, Western blot analyses in these cell lines have shown an increase in the expression of cleaved Poly (ADP-ribose) polymerase (PARP), a well-established marker of caspase-dependent apoptosis. researchgate.net In addition to its direct anti-mitotic effects, MMAE has also been shown to induce endoplasmic reticulum (ER) stress, which can further contribute to the activation of apoptotic signaling and promote immunogenic cell death (ICD). aacrjournals.org
The table below summarizes key research findings on the apoptotic effects of MMAE in cancer cell lines.
| Cell Line | Treatment | Observation | Implication | Reference |
| PC-3 | 4 nM MMAE for 24 hr | Significant increase in sub-G1 population | Induction of Apoptosis | researchgate.net |
| C4-2B | 4 nM MMAE for 24 hr | Significant increase in sub-G1 population | Induction of Apoptosis | researchgate.net |
| PC-3 | 2 nM MMAE for 48-72 hr | Increased cleaved PARP expression | Caspase-dependent apoptosis activation | researchgate.net |
| C4-2B | 2 nM MMAE for 48-72 hr | Increased cleaved PARP expression | Caspase-dependent apoptosis activation | researchgate.net |
| PC-3 | MMAE | IC50 of ~2 nM | High cytotoxic potency | nih.gov |
| C4-2B | MMAE | IC50 of ~2 nM | High cytotoxic potency | nih.gov |
Iv. Preclinical Pharmacological and Bioconjugation Aspects
In Vitro and In Vivo Stability of Conjugates Incorporating mDPR-Val-Cit-PAB-MMAE TFA (Preclinical Models)
The stability of an ADC in biological matrices is paramount to ensure that the cytotoxic payload is delivered specifically to the target tumor cells, thereby minimizing off-target toxicity. The mDPR-Val-Cit-PAB-MMAE linker has been engineered to enhance this stability.
The mDPR (diaminopropionic acid-derived maleimide) component is a self-stabilizing maleimide (B117702) designed to improve the stability of the linkage formed between the linker and cysteine thiols on the antibody. nih.govscite.ai Conventional maleimide linkers, when conjugated to thiols, form a thiosuccinimide linkage that is susceptible to a retro-Michael reaction in plasma. nih.gov This reaction leads to the premature cleavage of the drug-linker from the antibody, reducing the ADC's therapeutic efficacy.
The mDPR moiety incorporates a basic amino group adjacent to the maleimide. nih.gov This group provides intramolecular catalysis of the thiosuccinimide ring hydrolysis. nih.gov This hydrolysis reaction occurs rapidly at neutral pH post-conjugation, converting the thiosuccinimide into a stable, hydrolyzed form. nih.gov This resulting derivative is resistant to the retro-Michael elimination reaction, thereby preventing the non-specific deconjugation of the payload in preclinical plasma models. nih.gov This enhanced stability is a critical feature for maintaining the integrity of the ADC in circulation. scite.ai
Conventional N-alkyl maleimides used in first-generation ADCs exhibit variable stability in the bloodstream, often leading to significant drug loss over time. researchgate.netnih.gov This deconjugation not only decreases the amount of payload delivered to the tumor but also lowers the drug-to-antibody ratio (DAR), a critical quality attribute of ADCs. In contrast, ADCs constructed with self-stabilizing maleimides like mDPR demonstrate significantly improved DAR maintenance in preclinical studies. scite.ai
Research comparing N-aryl maleimides to traditional N-alkyl maleimides has shown substantially less deconjugation in both buffer and serum over extended periods. researchgate.net For example, cysteine-linked ADCs using N-aryl maleimides showed less than 20% deconjugation after 7 days at 37°C, whereas analogous N-alkyl maleimide ADCs exhibited 35-67% deconjugation under the same conditions. researchgate.net The mDPR technology functions on a similar principle of stabilizing the maleimide-thiol adduct, leading to superior payload retention. nih.gov The increased stability of the mDPR-based linkage directly translates to better maintenance of the ADC's structural and pharmacological integrity in vivo. nih.gov
| Linker Type | Primary Instability Mechanism | Stability in Plasma | DAR Maintenance |
|---|---|---|---|
| Conventional N-Alkyl Maleimide | Retro-Michael reaction (thiol exchange) nih.gov | Variable; significant drug loss observed researchgate.net | Poor to moderate |
| mDPR (Self-Hydrolyzing Maleimide) | Resistant to retro-Michael reaction post-hydrolysis nih.gov | High; rapid hydrolysis leads to a stable linkage nih.govscite.ai | Excellent |
Cellular Uptake and Intracellular Trafficking in Preclinical Models
The efficacy of an ADC is contingent upon its successful internalization by target cancer cells and the subsequent trafficking to the appropriate subcellular compartment for payload release.
The journey of an ADC like one incorporating mDPR-Val-Cit-PAB-MMAE begins with the high-affinity binding of its monoclonal antibody component to a specific tumor-associated antigen on the surface of a cancer cell. nih.gov This binding event triggers the internalization of the ADC-antigen complex, primarily through a process known as receptor-mediated endocytosis. nih.govpreprints.org Following endocytosis, the complex is encapsulated within an endosome, marking the start of its intracellular journey. semanticscholar.org
Once inside the cell, the endosome containing the ADC matures and fuses with lysosomes. nih.govsemanticscholar.org The lysosomal compartment is characterized by a highly acidic environment (pH 4.5-5.0) and a host of hydrolytic enzymes, including proteases. researchgate.net This environment is crucial for the processing of the ADC. The antibody component is typically degraded by lysosomal proteases, while the specialized linker is designed to be cleaved within this specific compartment to release the cytotoxic MMAE payload. nih.govmdpi.com
Linker Cleavage Kinetics and Specificity in Preclinical Biological Environments
The linker's design dictates the mechanism and efficiency of payload release. The Val-Cit-PAB portion of the mDPR-Val-Cit-PAB-MMAE conjugate is a well-established, enzyme-cleavable linker system. nih.gov
The dipeptide valine-citrulline (Val-Cit) sequence is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells. nih.govadcreview.com Upon arrival in the lysosome, cathepsins cleave the amide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer. nih.gov This initial cleavage event triggers a spontaneous 1,6-elimination reaction (self-immolation) of the PAB spacer, which in turn liberates the active, unmodified MMAE payload into the cytoplasm. nih.gov Studies have shown that other cathepsins, such as S, L, and F, are also capable of cleaving the Val-Cit linker. preprints.org
While the Val-Cit linker demonstrates good stability in human plasma, its behavior in preclinical rodent models can be different. cam.ac.uk It has been shown to be susceptible to premature cleavage in mouse and rat plasma by the carboxylesterase 1C (Ces1C), which can complicate the interpretation of preclinical efficacy and toxicity studies. preprints.orgnih.govdntb.gov.ua Furthermore, human neutrophil elastase has also been identified as an enzyme capable of cleaving the Val-Cit linker, which could contribute to off-target toxicities. nih.govdntb.gov.ua This highlights the importance of selecting appropriate preclinical models and understanding species-specific differences in enzyme activity when evaluating ADCs with this linker.
| Biological Environment | Primary Cleaving Enzyme(s) | Cleavage Outcome | Preclinical Implication |
|---|---|---|---|
| Tumor Cell Lysosome | Cathepsin B, S, L, F nih.govpreprints.org | Efficient payload release at target site | Desired mechanism of action for anti-tumor activity |
| Mouse/Rat Plasma | Carboxylesterase 1C (Ces1C) preprints.orgnih.gov | Premature payload release | May confound preclinical evaluation of efficacy and toxicity |
| Human Plasma | Generally stable cam.ac.uk | Minimal premature payload release | Favorable for clinical translation |
| Human Neutrophils | Neutrophil Elastase nih.govdntb.gov.ua | Potential for premature payload release | Possible mechanism for off-target toxicity (e.g., neutropenia) nih.gov |
Compound Name Reference Table
| Abbreviation/Name | Full Name |
| mDPR | diaminopropionic acid-derived maleimide |
| Val | Valine |
| Cit | Citrulline |
| PAB | p-aminobenzyl carbamate |
| MMAE | Monomethyl auristatin E |
| TFA | Trifluoroacetic acid |
| ADC | Antibody-Drug Conjugate |
| DAR | Drug-to-Antibody Ratio |
| Ces1C | Carboxylesterase 1C |
Enzymatic Specificity and Potential for Off-Target Cleavage in Preclinical Studies
The Val-Cit-PAB linker within the this compound conjugate is engineered for specific enzymatic cleavage within the lysosomal compartment of target cells. The primary enzyme responsible for this cleavage is cathepsin B, a cysteine protease predominantly found in lysosomes. encyclopedia.pub Upon internalization of the antibody-drug conjugate (ADC), it is trafficked to the lysosome, where cathepsin B recognizes and cleaves the amide bond between the citrulline (Cit) and p-aminobenzyl carbamate (PABC) components of the linker. encyclopedia.pub This cleavage event initiates a self-immolative cascade of the PABC spacer, leading to the release of the unmodified cytotoxic payload, monomethyl auristatin E (MMAE). nih.govpreprints.org
While cathepsin B was initially considered the main enzyme for this process, subsequent research, including gene knockout studies, has revealed that other lysosomal cathepsins, such as cathepsin S, cathepsin L, and cathepsin F, are also capable of processing the Val-Cit linker. encyclopedia.pubnih.govpreprints.org This suggests a degree of redundancy in the lysosomal release mechanism, potentially ensuring robust payload delivery even with varying expression levels of individual cathepsins within tumor cells.
Despite its design for intracellular activation, the Val-Cit linker has shown susceptibility to cleavage by other proteases in preclinical models, which can lead to off-target toxicity. nih.gov Studies have demonstrated that serine proteases, such as neutrophil elastase, can readily cleave the Val-Cit dipeptide, potentially causing premature release of MMAE in the extracellular tumor microenvironment or in systemic circulation. encyclopedia.pubnih.govpreprints.org Furthermore, a significant challenge in the preclinical evaluation of ADCs containing the Val-Cit-PAB linker is its instability in rodent plasma. nih.govpreprints.org This instability is attributed to the activity of a specific protease, carboxylesterase 1C (Ces1C), which is present in mouse and rat plasma but not in human plasma. nih.govpreprints.orgpreprints.org This species-specific off-target cleavage complicates the translation of preclinical efficacy and toxicity data from rodent models to human clinical trials. preprints.org
Table 1: Enzymatic Cleavage of the Val-Cit-PAB Linker in Preclinical Models
| Enzyme | Location | Role in ADC Action | Preclinical Relevance |
|---|---|---|---|
| Cathepsin B | Lysosomes | Primary On-Target Cleavage: Initiates MMAE release inside target cells. encyclopedia.pub | The foundational mechanism for the targeted intracellular drug release of vc-MMAE ADCs. nih.gov |
| Cathepsin S, L, & F | Lysosomes | On-Target Cleavage: Also contribute to linker cleavage within the lysosome. encyclopedia.pubnih.govpreprints.org | Indicates a robust payload release mechanism that is not dependent on a single protease. |
| Neutrophil Elastase | Extracellular | Potential Off-Target Cleavage: Can cleave the Val-Cit linker prematurely. encyclopedia.pubnih.gov | A potential source of off-target toxicity due to premature payload release in circulation or the tumor microenvironment. nih.gov |
| Carboxylesterase 1C (Ces1C) | Mouse/Rat Plasma | Off-Target Cleavage (Species-Specific): Causes linker instability in rodent plasma. nih.govpreprints.org | Hinders accurate preclinical assessment in rodents, often requiring the use of specialized knockout mouse models. preprints.org |
Factors Influencing Release Efficiency and Bystander Effect in Preclinical Models
The efficacy of an ADC based on the this compound conjugate is determined not only by targeted delivery but also by the efficiency of payload release and its subsequent biological activity, including the bystander effect.
A key pharmacological feature of ADCs that release membrane-permeable payloads like MMAE is the "bystander effect". aacrjournals.org This phenomenon occurs when the released MMAE, due to its biophysical properties, diffuses across the cell membrane of the target antigen-positive cell and kills adjacent, antigen-negative tumor cells. aacrjournals.orgresearchgate.net This is particularly important for overcoming tumor heterogeneity, a common challenge in cancer therapy where not all cells within a tumor express the target antigen. aacrjournals.orgaacrjournals.org The primary driver of the bystander effect is the physicochemical nature of the payload itself. aacrjournals.orgsemanticscholar.org Preclinical admixed tumor models, containing both antigen-positive and antigen-negative cells, have shown that ADCs delivering the membrane-permeable MMAE can lead to complete tumor remission. researchgate.netsemanticscholar.org In contrast, ADCs delivering a structurally similar but less membrane-permeable payload, such as monomethyl auristatin F (MMAF), fail to mediate a significant bystander effect in vivo, highlighting the critical role of payload permeability. aacrjournals.orgresearchgate.net The specific linker chemistry is secondary to the payload's properties in dictating the bystander effect; as long as the linker efficiently releases a membrane-permeable drug, bystander killing can be achieved. aacrjournals.orgsemanticscholar.org
Table 2: Factors Influencing MMAE Release and Bystander Effect in Preclinical Models
| Factor | Influence on Release Efficiency | Influence on Bystander Effect | Key Preclinical Findings |
|---|---|---|---|
| Linker Composition (Val-Cit-PAB) | The PABC spacer is critical for efficient cathepsin binding and subsequent self-immolation to release unmodified MMAE. encyclopedia.pubnih.gov | The linker's primary role is to release the payload; the bystander effect itself is determined by the payload's properties. aacrjournals.orgsemanticscholar.org | Direct payload conjugation to the dipeptide, without the PABC spacer, significantly reduces drug release efficiency due to steric hindrance. encyclopedia.pubpreprints.org |
| Payload Properties (MMAE) | N/A (Payload is the released entity) | High Influence: The membrane permeability of MMAE is the key determinant, allowing it to kill adjacent antigen-negative cells. aacrjournals.orgresearchgate.netsemanticscholar.org | MMAE demonstrates potent bystander killing in admixed tumor models, while the less permeable MMAF does not. aacrjournals.orgresearchgate.netsemanticscholar.org |
| Intracellular Payload Concentration | Efficient cleavage leads to higher intracellular MMAE levels. | High Influence: The magnitude of the bystander effect correlates with the concentration of released MMAE. aacrjournals.orgaacrjournals.orgresearchgate.net | In vitro and in vivo studies show a direct correlation between the amount of released MMAE and overall ADC cytotoxicity and antitumor activity. aacrjournals.orgaacrjournals.orgsemanticscholar.org |
| Tumor Heterogeneity | N/A | High Relevance: The bystander effect is a crucial mechanism for efficacy in tumors with mixed antigen expression. aacrjournals.orgaacrjournals.org | ADCs releasing MMAE can cause complete regression of heterogeneous tumors containing both antigen-positive and antigen-negative cells. researchgate.netsemanticscholar.org |
V. Preclinical Efficacy and Activity Studies in Disease Models
In Vitro Cytotoxicity and Target-Specific Activity in Cancer Cell Lines
The in vitro efficacy of ADCs incorporating the Val-Cit-PAB-MMAE payload is predicated on antibody-mediated internalization and subsequent enzymatic release of the potent microtubule inhibitor, monomethyl auristatin E (MMAE).
When conjugated to a targeting antibody, the Val-Cit-PAB-MMAE linker system facilitates highly potent, concentration-dependent cell killing. The half-maximal inhibitory concentration (IC50), a measure of cytotoxic activity, is consistently observed in the picomolar to low nanomolar range across various cancer cell lines, contingent on the target antigen expression levels and the specific antibody used. nih.govnih.gov For instance, ADCs utilizing a Val-Cit-PAB-MMAE linker have demonstrated sub-nanomolar potency against a range of cell lines. aacrjournals.org
An anti-SSEA4 ADC with a Val-Cit-PAB-MMAE linker showed excellent cytotoxicity with a median IC50 of 0.211 nM against high SSEA4-expressing SKVO3 ovarian cancer cells. nih.gov Similarly, brentuximab-based ADCs using a Val-Cit-PABC-MMAE linker-payload achieved IC50 values between 16 and 34 pM against CD30-positive Karpas-299 cells. nih.gov These findings underscore the potent cell-killing ability of the MMAE payload once it is effectively delivered into the target cell.
| Antibody Target | Cell Line | Linker-Payload | IC50 Value | Source |
|---|---|---|---|---|
| SSEA-4 | SKVO3 (Ovarian Cancer) | DBCO-PEG4-Val-Cit-PAB-MMAE | 0.211 nM | nih.gov |
| CD30 | Karpas-299 (Lymphoma) | Val-Cit-PABC-MMAE | 16-34 pM | nih.gov |
| CD30 | Various Lymphoma Lines | Glucuronide-MMAE | Sub-nanomolar | aacrjournals.org |
| WT1 Peptide/HLA Complex | K562-A2-WT1 (Leukemia) | MMAE | 7-9 µg/mL | creative-biolabs.com |
A critical attribute of ADCs utilizing the mDPR-Val-Cit-PAB-MMAE conjugate is their ability to selectively kill cancer cells that express the target antigen, while sparing antigen-negative cells. This target-specificity is a cornerstone of the ADC therapeutic strategy. Preclinical studies have consistently demonstrated this selectivity. For example, an anti-SSEA4 ADC was highly cytotoxic to SSEA4-expressing ovarian cancer cells but not to SSEA4-negative HEK293T cells. nih.gov
Similarly, ADCs targeting CD30 were potently effective against five CD30-positive lymphoma cell lines, with EC50 values that were two to three logs lower (indicating higher potency) than those observed against the CD30-negative Ramos cell line. aacrjournals.org Further evidence comes from T-cell receptor mimic (TCRm) ADCs, which showed specific killing effects on cells positive for the WT1 peptide/HLA complex compared to negative cells. creative-biolabs.com This selective cytotoxicity confirms that the potent cell-killing effect of the released MMAE is precisely directed by the antigen-binding specificity of the conjugated antibody.
In Vivo Antitumor Efficacy in Murine Xenograft Models
Following promising in vitro results, the antitumor activity of ADCs incorporating mDPR-Val-Cit-PAB-MMAE has been evaluated in animal models, providing crucial data on their therapeutic potential in a complex biological system.
In murine xenograft models, which involve implanting human cancer cells into immunodeficient mice, ADCs with the mDPR-Val-Cit-PAB-MMAE linker have demonstrated significant antitumor activity, including profound tumor growth inhibition and complete tumor regression.
In a key study using a xenograft model of anaplastic large cell lymphoma (Karpas-299), an anti-CD30 ADC equipped with the mDPR-Val-Cit-PAB-MMAE linker was administered at 1 mg/kg. google.comgoogle.com This treatment led to complete responses, defined as the absence of any detectable tumor, in all six animals tested. google.comgoogle.com Furthermore, five of these six animals experienced durable regressions, indicating a sustained antitumor effect. google.com In other studies, different ADCs using Val-Cit-PAB-MMAE linkers have also shown the ability to achieve complete tumor regression in xenograft models. nih.gov Additionally, in a leukemia xenograft model, TCRm-ADCs carrying MMAE significantly delayed tumor growth compared to control groups. creative-biolabs.com
A direct head-to-head comparison was performed in the Karpas-299 lymphoma xenograft model between an anti-CD30 ADC using the self-stabilizing mDPR-Val-Cit-PAB-MMAE linker and an analogous ADC using a conventional MC-Val-Cit-PAB-MMAE linker. google.comgoogle.com While both ADCs were administered under the same regimen (1 mg/kg), their efficacies were markedly different. The ADC with the mDPR linker induced complete and durable tumor regressions. google.comgoogle.com In stark contrast, the ADC with the standard MC linker resulted in no complete responses and only achieved some delay in tumor growth relative to the untreated group. google.comgoogle.com This superior in vivo efficacy highlights the advantage of the stabilized mDPR linker in maintaining the integrity of the ADC in circulation, thereby ensuring more effective delivery of the MMAE payload to the tumor.
| Linker Type | Antibody-Payload | Xenograft Model | Dose | Antitumor Efficacy Outcome | Source |
|---|---|---|---|---|---|
| mDPR -Val-Cit-PAB | anti-CD30-MMAE | Karpas-299 (ALCL) | 1 mg/kg | Complete response in 6/6 animals; durable regression in 5/6 animals. | google.comgoogle.com |
| Maleimido-caproyl (MC)-Val-Cit-PAB | anti-CD30-MMAE | Karpas-299 (ALCL) | 1 mg/kg | No complete responses; some tumor growth delay observed. | google.comgoogle.com |
The antitumor effect of ADCs is typically dose-dependent. Preclinical studies, while not always formal dose-escalation trials, provide evidence of this relationship. In one study, an ADC administered at 1 mg/kg resulted in complete tumor regression in all 8 animals, whereas a lower dose of 0.5 mg/kg led to complete regression in 4 out of 8 animals, demonstrating a clear link between the dose administered and the therapeutic outcome. nih.gov The efficacy observed at a 1 mg/kg dose for the mDPR-Val-Cit-PAB-MMAE ADC in the Karpas-299 model points to its high potency. google.comgoogle.com The efficacy of an ADC is ultimately determined by the amount of cytotoxic payload successfully delivered to the tumor, which is influenced by the administered dose and the stability of the linker. sci-hub.se The superior stability of the mDPR linker ensures that a higher proportion of the administered dose remains intact, leading to a more robust dose-efficacy profile compared to less stable conjugates. google.comgoogle.com
Vi. Analytical and Characterization Methodologies for Mdpr Val Cit Pab Mmae Tfa and Its Conjugates
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is fundamental to both the purification of the mDPR-Val-Cit-PAB-MMAE drug-linker after synthesis and the characterization of the final ADC. Different chromatographic modes are leveraged based on the specific analytical question, separating molecules based on properties like hydrophobicity and size.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purification and purity assessment of drug-linker constructs like mDPR-Val-Cit-PAB-MMAE. herbmedpharmacol.comrsc.org This method separates molecules based on their hydrophobicity, making it highly effective for separating the relatively nonpolar drug-linker from more polar reactants, intermediates, and impurities.
During synthesis, analytical RP-HPLC is used to monitor the progress of coupling reactions, such as the attachment of monomethyl auristatin E (MMAE) to the mDPR-Val-Cit-PAB linker. rsc.org Following the reaction, preparative RP-HPLC is employed for purification. herbmedpharmacol.comrsc.org Studies on similar Val-Cit-PAB-MMAE constructs have demonstrated the utility of RP-HPLC in achieving high purity, often exceeding 99%. adooq.com The purification of various maleimide-containing Val-Cit-PAB-MMAE derivatives using preparative RP-HPLC has been reported with varying yields, highlighting the technique's central role in obtaining high-quality material for conjugation. herbmedpharmacol.com
Table 1: Examples of Reported Purification Yields for Val-Cit-PAB-MMAE Drug-Linkers using RP-HPLC
| Drug-Linker Construct | Reported Purification Yield | Reference |
| vc-MMAE | 70% | herbmedpharmacol.com |
| Maleimidocaproyl-peptide-MMAE derivatives | 57% | herbmedpharmacol.com |
| Benzonitrile substituted Val-Cit-PAB-MMAE | 80% | rsc.org |
| Maleimido-DPR-val-cit-PAB-MMAE | 48% | herbmedpharmacol.com |
Once the mDPR-Val-Cit-PAB-MMAE linker is conjugated to a monoclonal antibody (mAb), Size-Exclusion Chromatography (SEC) becomes an indispensable tool for characterizing the resulting ADC. chromatographyonline.com SEC separates molecules based on their hydrodynamic volume, effectively distinguishing between the desired ADC monomer, high-molecular-weight species (HMWS) or aggregates, and any unconjugated (free) drug-linker. nih.govchromatographyonline.com
The formation of aggregates is a critical quality attribute for biotherapeutics, as they can impact efficacy and immunogenicity. SEC provides a robust method for quantifying the percentage of monomer, dimer, and larger aggregates in an ADC preparation. nih.gov The technique is typically performed under native conditions, preserving the structure of the ADC. nih.gov However, poor chromatographic performance, such as peak tailing, can sometimes be observed with ADCs due to non-specific interactions between the conjugate and the stationary phase. nih.gov Method optimization, including adjustments to the mobile phase composition (e.g., substituting sodium chloride with L-arginine or adding organic solvents), can mitigate these issues and improve column performance. nih.gov
Table 2: Typical Conditions for SEC Analysis of Antibody-Drug Conjugates
| Parameter | Typical Conditions | Purpose | Reference |
| Column | BioSEC-3 (3 µm, 300 Å) or AdvanceBio SEC (2.7 µm, 300 Å) | Provides separation based on molecular size. Inert columns reduce non-specific binding. | chromatographyonline.com |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 or 100 mM Ammonium Acetate (B1210297), pH 6.9 | Isocratic elution under native or near-native conditions to preserve protein structure. | chromatographyonline.com |
| Flow Rate | ~1 mL/min | Allows for efficient separation within a reasonable timeframe. | chromatographyonline.com |
| Detection | UV at 280 nm and 214 nm | 280 nm for protein concentration, 214 nm for peptide bonds. | chromatographyonline.com |
Mass Spectrometric Approaches for Structural Elucidation and Cleavage Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the identity and structure of the drug-linker and the ADC, as well as to analyze its degradation and metabolic fate.
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and specific method for analyzing complex mixtures. lcms.cz For the characterization of mDPR-Val-Cit-PAB-MMAE and its conjugates, high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, are particularly valuable. chromatographyonline.com
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the successful coupling of the linker to the drug. herbmedpharmacol.com Analysis of the vc-MMAE construct has shown characteristic species such as [M+H]⁺, [M+2Na]⁺, and [M+ACN+2H]⁺ in the mass spectra, confirming its molecular weight and structure. herbmedpharmacol.com When coupled with SEC (SEC-MS), the technique can be used to analyze the intact ADC, providing information on the drug-to-antibody ratio (DAR). lcms.cz The high resolving power of Q-TOF instruments allows for accurate mass measurements of large molecules like mAbs and ADCs, enabling detailed characterization. chromatographyonline.comlcms.cz
Table 3: Mass Species Observed in ESI-MS Analysis of a vc-MMAE Construct
| Observed Ion Species | Description | Reference |
| [M+H]⁺ | Protonated molecular ion | herbmedpharmacol.com |
| [M+2Na]⁺ | Doubly sodiated adduct | herbmedpharmacol.com |
| [M+ACN+2H]⁺ | Adduct with acetonitrile (B52724) and two protons | herbmedpharmacol.com |
A critical aspect of ADC characterization is understanding the stability of the linker and the release of the cytotoxic payload. The Val-Cit-PAB linker is designed to be cleaved by lysosomal proteases like Cathepsin B within the target cancer cell. tcichemicals.comnih.gov However, preclinical studies have shown that this linker can also be susceptible to premature cleavage in circulation by other enzymes, such as carboxylesterases in mouse plasma. nih.govnih.gov
LC-MS/MS is the gold standard for quantifying the released payload (MMAE) and its metabolites in biological matrices like human plasma. nih.govqps.com Specific and sensitive LC-MS/MS methods have been developed to measure MMAE concentrations down to the pg/mL level. qps.com These bioanalytical methods are crucial for pharmacokinetic studies, helping to understand the elimination of the ADC and the exposure profile of the released toxin. nih.govnih.gov To ensure accurate measurement, strategies such as the addition of protease inhibitors to plasma samples are employed to prevent ex vivo degradation of the cleavable linker. nih.gov
Table 4: Key Parameters of a Validated LC-MS/MS Method for MMAE Quantification
| Parameter | Details | Reference |
| Technique | Liquid Chromatography - Quadrupole - Time-of-Flight - Tandem Mass Spectrometry (LC-qTOF-MS/MS) | Provides high sensitivity and specificity for quantification in complex biological matrices. |
| Sample Preparation | Protein precipitation using acetonitrile | A common and effective method to remove proteins from plasma samples before injection. |
| Calibration Range | 1.01 - 2,200 ng/mL | Defines the concentration range over which the assay is accurate and precise. |
| Recovery | ~42.8% | The efficiency of the extraction process. |
| Application | Pharmacokinetic study of MMAE in rats | Used to determine key PK parameters like clearance and bioavailability. |
Spectroscopic and Other Physicochemical Characterization Methods
In addition to chromatography and mass spectrometry, other analytical methods are used, particularly during the synthesis and characterization of the drug-linker and its intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of synthetic intermediates and the final drug-linker product, ensuring that the correct stereochemistry and connectivity have been achieved. rsc.org These spectroscopic methods provide detailed information about the chemical environment of each atom in the molecule, complementing the molecular weight information provided by mass spectrometry. rsc.org
Vii. Structure Activity Relationship Sar of Mdpr Val Cit Pab Mmae Tfa and Analogous Drug Linker Conjugates
Impact of mDPR Moiety Modifications on Conjugate Stability and Efficacy
The mDPR moiety in the mDPR-Val-Cit-PAB-MMAE TFA drug-linker refers to a maleimide-containing derivative, likely based on maleimidopropanoic acid. This functional group is crucial for the conjugation of the linker to the antibody, typically by reacting with the thiol group of a cysteine residue to form a stable thioether bond. The stability of this resulting thiosuccinimide ring is a critical determinant of the ADC's stability in circulation.
Initial generations of maleimide-based linkers were found to have suboptimal stability in plasma. The thiosuccinimide linkage can undergo a retro-Michael reaction, leading to the premature release of the drug-linker from the antibody. This deconjugation can result in off-target toxicity and a reduction in the therapeutic index. Research has focused on modifying the maleimide (B117702) moiety to enhance the stability of this linkage.
Key modification strategies include:
Ring-Opening Hydrolysis: The thiosuccinimide ring can be hydrolyzed to form a more stable, open-ring structure. This process can be accelerated by designing maleimide derivatives that promote hydrolysis after conjugation, effectively locking the linker onto the antibody and preventing the retro-Michael reaction.
Introduction of Steric Hindrance: Modifying the linker by introducing bulky groups near the maleimide can provide steric hindrance. This shield can physically protect the thiosuccinimide bond from reacting with circulating thiols, such as glutathione, thereby enhancing plasma stability. frontiersin.orgnih.gov Shorter linker lengths can also contribute to this shielding effect by keeping the payload closer to the antibody's structure. frontiersin.orgnih.gov
Maleimide Derivatives: The development of next-generation maleimides, such as those based on maleamic methyl esters, aims to form the more stable ring-opened structure directly during the one-step conjugation process. nih.gov This approach bypasses the potentially unstable thiosuccinimide intermediate, leading to more homogeneous and stable ADCs from the outset.
These modifications are designed to create a balance: the linker must be stable enough to prevent premature drug release in circulation but must not interfere with the subsequent steps of internalization and payload release within the target cancer cell. nih.gov Enhanced stability through moiety modification generally leads to improved in vivo efficacy and a better safety profile. nih.gov
Influence of Dipeptide Linker Modifications (e.g., Val-Ala, Val-Lys, Val-Arg) on Proteolytic Cleavage and Activity
The Val-Cit (valine-citrulline) dipeptide is a well-established cathepsin B-cleavable sequence. Cathepsin B is a lysosomal protease often overexpressed in tumor cells, making the Val-Cit linker a highly tumor-selective release mechanism. nih.gov Upon internalization of the ADC into the target cell, the linker is cleaved, initiating the release of the MMAE payload.
The choice of amino acids in the dipeptide sequence significantly affects both the stability of the ADC in circulation and the rate of enzymatic cleavage within the lysosome. A comparative study investigating substitutions for the Val-Cit linker in the context of a non-internalizing antibody conjugated to MMAE provided key insights into these relationships.
| Dipeptide Linker | Relative In Vivo Stability | In Vitro Cleavage Rate (Cathepsin B) | In Vivo Anticancer Activity |
| Val-Ala | Higher | Slower than Val-Cit | Better performance |
| Val-Cit | Moderate | Faster than Val-Ala | Moderate performance |
| Val-Lys | Lower | Variable | Lower performance |
| Val-Arg | Lower | Variable | Lower performance |
This table is generated based on findings from a comparative study of dipeptide linkers. frontiersin.org
The study revealed that the Val-Ala linker, while being cleaved at about half the rate of Val-Cit by isolated cathepsin B, resulted in an ADC with better in vivo performance. frontiersin.org This suggests that an extremely rapid cleavage rate is not the sole determinant of efficacy and that superior stability in circulation may be more critical. The Val-Ala linker is also less hydrophobic, a trait that can help prevent aggregation of the ADC. frontiersin.org Conversely, linkers like Val-Lys and Val-Arg showed lower stability in vivo, which correlated with reduced anticancer activity. Mass spectrometric analysis confirmed that different dipeptides not only have varying stability but can also result in different cleavage sites in vivo.
Effect of Payload Derivatives and Analogs (e.g., MMAF, Tubulysins) on Biological Activity
MMAE (monomethyl auristatin E) is a highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. medchemexpress.commedchemexpress.com The structure-activity relationship of the ADC can be modulated by substituting MMAE with its derivatives or other classes of cytotoxic agents.
Monomethyl Auristatin F (MMAF): MMAF is a closely related analog of MMAE. medchemexpress.com The primary structural difference is the presence of a charged carboxyl group at the C-terminus, whereas MMAE has a neutral valine. This modification makes MMAF less cell-permeable than MMAE. Consequently, when an ADC with a cleavable linker releases MMAF inside a target cell, it is less able to diffuse out and cause "bystander" killing of adjacent antigen-negative cells. This can be advantageous for reducing off-target toxicity. However, for heterogeneous tumors where not all cells express the target antigen, the bystander effect of MMAE-based ADCs can be beneficial. chemsrc.com
Tubulysins: Tubulysins are a class of natural tetrapeptides that are among the most potent inhibitors of tubulin polymerization known. nih.govmedchemexpress.com They bind to the vinca (B1221190) site of tubulin and are highly cytotoxic across multiple tumor types. medchemexpress.com A key challenge with natural tubulysins is the instability of the C11 acetate (B1210297) group, which is crucial for their high potency but can be hydrolyzed in plasma. nih.gov Structure-activity relationship studies have led to the development of stabilized tubulysin (B8622420) analogs where this moiety is replaced with more stable ether or ester groups, maintaining high potency while improving plasma stability for ADC applications. nih.gov
| Payload | Mechanism of Action | Key Characteristics |
| MMAE | Tubulin Polymerization Inhibitor | Potent, cell-permeable, capable of bystander effect. medchemexpress.comchemsrc.com |
| MMAF | Tubulin Polymerization Inhibitor | Potent, charged molecule, less cell-permeable, attenuated bystander effect. medchemexpress.com |
| Tubulysins | Tubulin Polymerization Inhibitor | Extremely potent, active against multi-drug resistant cells, requires stabilization for ADC use. nih.govmedchemexpress.com |
This table provides a comparative overview of different ADC payloads.
Optimization of Linker-Payload Conjugation Sites and Stoichiometry
The precise location and number of drug-linker molecules attached to the antibody are critical parameters that define the ADC's homogeneity, stability, pharmacokinetics, and therapeutic window.
Conjugation Sites: Early ADC development relied on stochastic conjugation to native lysine (B10760008) or cysteine residues. This resulted in a heterogeneous mixture of ADCs with a wide distribution of drug-to-antibody ratios (DARs) and conjugation sites. nih.gov This heterogeneity can lead to inconsistent product quality and suboptimal performance, as some sites may negatively impact antibody binding or stability. Modern approaches favor site-specific conjugation techniques to produce homogeneous ADCs with a defined DAR. nih.gov These methods include:
Engineered Cysteines (e.g., THIOMABs): Introducing cysteine residues at specific, solvent-accessible sites on the antibody allows for controlled, site-directed conjugation. nih.gov
Enzymatic Conjugation: Enzymes like transglutaminase can be used to link payloads to specific glutamine residues on the antibody. nih.gov
Non-natural Amino Acids: Incorporating amino acids with unique reactive handles allows for bioorthogonal conjugation chemistry that does not interfere with native protein chemistry. chemsrc.com
Stoichiometry (Drug-to-Antibody Ratio - DAR): The DAR represents the average number of payload molecules per antibody. A low DAR may result in insufficient potency, while a high DAR can lead to aggregation, increased hydrophobicity, faster plasma clearance, and potential toxicity. nih.govconju-probe.com The optimal DAR is typically between 2 and 4 for traditional cysteine-linked or lysine-linked ADCs. Site-specific conjugation allows for the precise manufacturing of ADCs with a uniform DAR (e.g., exactly 2 or 4), leading to a more predictable pharmacokinetic and efficacy profile. nih.gov The optimization of DAR is a careful balance between delivering a sufficient amount of payload to the tumor and maintaining the favorable properties of the monoclonal antibody.
Viii. Investigation of Resistance Mechanisms and Overcoming Strategies in Preclinical Settings
Characterization of Acquired Resistance to MMAE-Based Conjugates in Preclinical Models
Preclinical models are crucial for understanding the potential mechanisms of resistance that may arise in patients following prolonged treatment. aacrjournals.org These models are typically generated by chronically exposing cancer cell lines to an ADC, either in vitro or in vivo within xenograft models. aacrjournals.orgresearchgate.net This sustained drug pressure selects for cells that have developed mechanisms to survive the cytotoxic effects of the payload. nih.gov
For instance, in one study, breast cancer preclinical models of resistance were developed through the long-term in vivo treatment of SUM190 breast cancer xenografts with an anti-nectin-4-vc-MMAE ADC. aacrjournals.orgresearchgate.net After a nine-month treatment period, refractory tumors emerged. aacrjournals.orgresearchgate.net These resistant tumors, when passaged in new mice, maintained their resistance to the ADC, indicating a stable, intrinsic molecular modification in the tumor cells. aacrjournals.org Similarly, resistance has been induced in lymphoma cell lines against brentuximab vedotin (an anti-CD30-vc-MMAE ADC). aacrjournals.org In these models, some resistant cell clones developed extremely high levels of resistance (>1,000-fold) to the ADC. aacrjournals.org
A key characteristic observed in these preclinical models is cross-resistance. Tumors made resistant to one vc-MMAE ADC often show resistance to other ADCs that also use a vc-MMAE linker-payload, even if the antibody targets a different antigen. aacrjournals.org This suggests that the resistance mechanism is frequently directed against the common linker-payload component rather than the specific antibody. aacrjournals.org However, these resistant cells often remain sensitive to the free MMAE payload, albeit to a lesser degree, or to ADCs with different classes of payloads, highlighting the specific nature of the acquired resistance. aacrjournals.orgnih.gov
Table 1: Examples of Preclinical Models of Acquired Resistance to MMAE-Based ADCs
| Cell Line/Model | ADC Used for Induction | Level of Resistance | Key Findings | Reference(s) |
| SUM190 Breast Cancer Xenograft | Anti-nectin-4-vcMMAE | Maintained after multiple passages | Acquired resistance was stable and intrinsic to the tumor cells. | aacrjournals.org |
| Karpas-299 Lymphoma | Brentuximab Vedotin (anti-CD30-vc-MMAE) | >1,000-fold | Resistance associated with CD30 antigen downregulation or MDR1 upregulation. | aacrjournals.org |
| L540cy Hodgkin Lymphoma | Brentuximab Vedotin (anti-CD30-vc-MMAE) | >300-fold | Resistance linked to a modest increase in MDR1. | aacrjournals.org |
| BJAB.Luc Burkitt Lymphoma | Anti-CD22-vc-MMAE | Refractory in vivo | Tumors were cross-resistant to an anti-CD79b-vc-MMAE ADC. | aacrjournals.org |
Molecular Mechanisms of Resistance (e.g., Efflux Pumps, Target Mutations, Lysosomal Dysfunction)
Research using preclinical models has uncovered several molecular mechanisms that cancer cells exploit to resist MMAE-based ADCs. These can be broadly categorized into alterations in drug transport, changes in the target antigen, and defects in the intracellular processing of the ADC. nih.govaacrjournals.orgresearchgate.net
Efflux Pumps A predominant mechanism of acquired resistance to MMAE-based ADCs is the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. aacrjournals.orgnih.gov The most frequently implicated transporter is the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. aacrjournals.orgaacrjournals.org MMAE is a known substrate of MDR1. aacrjournals.orgresearchgate.net
In preclinical models of breast cancer resistant to an anti-nectin-4-MMAE ADC, RNA sequencing revealed a significant upregulation of ABCB1 expression in resistant tumors, which was linked to focal gene amplification and high P-gp protein expression. researchgate.netaacrjournals.org Similarly, lymphoma cell lines made resistant to brentuximab vedotin also showed increased levels of MDR1 protein. aacrjournals.org These pumps actively transport the MMAE payload out of the cancer cell, reducing its intracellular concentration and thereby diminishing its ability to inhibit tubulin polymerization and induce cell death. aacrjournals.orgnih.gov Increased expression of these transporters can be substantial, reaching 20–50 times higher levels in resistant cells compared to their sensitive parent cells. nih.gov
Target Alterations Since the efficacy of an ADC is highly dependent on the presence of its target antigen on the cancer cell surface, alterations in this target can be a direct path to resistance. aacrjournals.orgresearchgate.net A common finding in preclinical models is the downregulation of the target antigen. aacrjournals.org For example, in studies with brentuximab vedotin, some resistant lymphoma cell clones showed a significant downregulation of the CD30 antigen. aacrjournals.org In some cases, no full-length CD30 protein or mRNA was detectable, effectively preventing the ADC from binding to and entering the cell. aacrjournals.org This mechanism highlights that pressure from a targeted ADC can select for cancer cell populations that have lost or reduced the expression of the very molecule the ADC is designed to target. aacrjournals.org
Lysosomal Dysfunction The canonical pathway for ADC activity involves binding to the cell surface antigen, internalization into endosomes, and subsequent trafficking to lysosomes. nih.govsemanticscholar.org Within the acidic environment of the lysosome, proteases cleave the linker (in the case of vc-MMAE), releasing the active payload into the cytoplasm. mdpi.comfrontiersin.org Defects in this process can confer resistance. nih.govaacrjournals.org
Preclinical studies have identified impaired lysosomal function as a resistance mechanism. nih.govaacrjournals.org This can involve:
Defective ADC Trafficking: Alterations in the pathways that route the ADC-antigen complex to the lysosome can prevent the payload from being released. nih.govaacrjournals.org
Impaired Proteolytic Activity: Some resistant cells exhibit reduced lysosomal proteolytic activity, which may be due to changes in lysosomal pH. nih.govaacrjournals.org If the linker is not efficiently cleaved, the MMAE payload remains attached to the antibody and trapped within the lysosome, unable to reach its cytoplasmic target, tubulin. aacrjournals.org
Lysosomal Efflux: Efflux transporters are not only found on the plasma membrane but can also be localized to the lysosomal membrane. frontiersin.orgsciencexcel.com These transporters could potentially pump the released MMAE payload from the cytoplasm back into the lysosome, sequestering the drug away from its target. frontiersin.org
Preclinical Strategies to Mitigate or Overcome Resistance
Building on the understanding of resistance mechanisms, researchers have developed and tested several strategies in preclinical settings to restore sensitivity to MMAE-based ADCs.
Inhibition of Efflux Pumps Given the prominent role of MDR1/P-gp in mediating resistance, a direct strategy is to co-administer the ADC with an MDR1 inhibitor. aacrjournals.org In preclinical models of ADC-resistant breast cancer characterized by high P-gp expression, the use of P-gp inhibitors like tariquidar (B1662512) and zosuquidar (B1662489) successfully restored the sensitivity of resistant cells to the anti-nectin-4-vcMMAE ADC in vitro. aacrjournals.org
Importantly, this strategy also proved effective and safe in vivo. The combination of tariquidar with the anti-nectin-4 ADC led to rapid and significant regression of ADC-resistant tumors in mice, without the severe toxicity often seen when combining P-gp inhibitors with traditional chemotherapy. aacrjournals.org This suggests that the targeted delivery of the ADC payload to the tumor may allow for a therapeutic window where P-gp inhibition primarily affects the tumor cells, overcoming resistance without causing unacceptable systemic toxicity. aacrjournals.org
Table 2: Reversal of MMAE-ADC Resistance by P-gp Inhibition in a Preclinical Model
| Cell Line | Treatment | Effect on Cell Viability/Tumor Growth | Key Finding | Reference(s) |
| ADCR (ADC-Resistant) Cells | N41mab-vcMMAE ADC alone | No effect | Cells are resistant to the ADC. | aacrjournals.org |
| ADCR (ADC-Resistant) Cells | N41mab-vcMMAE ADC + Zosuquidar (100 nmol/L) | Sensitivity restored to the level of sensitive cells | P-gp inhibition reverses resistance in vitro. | aacrjournals.org |
| ADCR (ADC-Resistant) Xenograft | N41mab-vcMMAE ADC alone | No effect on tumor growth | Resistance is maintained in vivo. | aacrjournals.org |
| ADCR (ADC-Resistant) Xenograft | N41mab-vcMMAE ADC + Tariquidar | Major, significant tumor regression | P-gp inhibition can overcome resistance in vivo and is well-tolerated with an ADC. | aacrjournals.org |
Use of Alternative Payloads or Linkers Another effective strategy is to switch to an ADC with a different class of payload that is not a substrate for the efflux pump driving resistance. aacrjournals.orgnih.gov For example, lymphoma models resistant to an anti-CD22-vc-MMAE ADC due to MDR1 upregulation remained sensitive to an ADC carrying an ultra-potent metabolite of the anthracycline nemorubicin, which is not an MDR1 substrate. aacrjournals.org This approach directly bypasses the resistance mechanism. aacrjournals.orgnih.gov
Modifying the linker-payload combination to produce charged or highly polar metabolites is another proposed tactic. nih.gov Such molecules are generally poor substrates for efflux pumps. While this can improve potency against multidrug-resistant cells, it may come at the cost of reducing the "bystander effect," where the payload diffuses out of the target cell to kill neighboring antigen-negative cancer cells. nih.gov
Combination with Immunotherapeutics A broader strategy involves combining ADCs with other therapeutic modalities, such as immunotherapeutics. aacrjournals.org The rationale is that by eliciting an immune response against the tumor, it may be possible to overcome cancer-cell autonomous drug resistance mechanisms. aacrjournals.org Furthermore, some ADC payloads, including MMAE, have been shown to induce immunogenic cell death and promote the maturation of dendritic cells, which could create a more favorable environment for combination immunotherapy. nih.gov
Ix. Future Research Directions and Translational Perspectives for the Mdpr Val Cit Pab Mmae Tfa Scaffold
Exploration of Novel Bioconjugation Chemistries
The efficacy and safety of targeted therapies are critically dependent on the methods used to attach the drug-linker to the targeting moiety. While traditional conjugation methods have been successful, research is actively exploring novel bioconjugation chemistries to produce more homogeneous and stable conjugates with improved therapeutic indices.
Site-Specific Conjugation: Conventional conjugation methods often result in a heterogeneous mixture of drug-conjugates with varying drug-to-antibody ratios (DARs), which can impact their pharmacokinetic properties and therapeutic window. Site-specific conjugation techniques aim to overcome this by attaching the drug-linker to a specific, predetermined site on the targeting molecule. This approach leads to a more uniform product with a defined DAR, potentially improving its safety and efficacy profile.
Enzymatic Conjugation: Enzymes can be utilized to achieve highly specific and efficient conjugation. For instance, microbial transglutaminase (MTG) has been used to conjugate payloads to antibodies at specific glutamine residues. This method offers a high degree of control over the conjugation site and stoichiometry. While direct enzymatic conjugation of a pre-assembled linker-payload like mDPR-Val-Cit-PAB-MMAE can be expensive due to the need for a large excess of the linker, a stepwise chemoenzymatic approach is a more common and cost-effective strategy. cancer.gov
Click Chemistry: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for conjugation. These reactions are fast, specific, and can be performed under mild, aqueous conditions, making them ideal for bioconjugation. The mDPR-Val-Cit-PAB-MMAE TFA scaffold can be modified with an azide (B81097) or alkyne group to enable its attachment to a targeting molecule functionalized with the corresponding reactive partner. glpbio.com This approach allows for the creation of well-defined conjugates with precise control over the conjugation site and DAR.
| Bioconjugation Chemistry | Description | Potential Advantages for this compound |
| Site-Specific Conjugation | Attachment of the drug-linker to a predetermined site on the targeting molecule. | Produces homogeneous conjugates with a defined DAR, leading to improved pharmacokinetics and a better therapeutic window. |
| Enzymatic Conjugation | Use of enzymes, such as microbial transglutaminase (MTG), for highly specific conjugation. | Offers precise control over the conjugation site and stoichiometry, resulting in a uniform product. |
| Click Chemistry | Bioorthogonal reactions, like CuAAC and SPAAC, for efficient and specific conjugation. | Allows for rapid and highly selective conjugation under mild conditions, enabling the creation of well-defined conjugates. |
Application in Emerging Targeted Drug Delivery Platforms (e.g., Peptide-Drug Conjugates, Small Molecule-Drug Conjugates)
While the Val-Cit-PAB-MMAE linker system has been extensively used in the development of Antibody-Drug Conjugates (ADCs), its versatility allows for its application in other emerging targeted drug delivery platforms, such as Peptide-Drug Conjugates (PDCs) and Small Molecule-Drug Conjugates (SMDCs).
Peptide-Drug Conjugates (PDCs): PDCs utilize peptides as targeting ligands instead of large antibodies. Peptides offer several advantages, including smaller size, which can lead to better tumor penetration, and lower immunogenicity. The Val-Cit linker is well-suited for PDCs, as it can be cleaved by proteases that are often overexpressed in the tumor microenvironment, ensuring targeted release of MMAE. nih.gov Preclinical studies are exploring the use of PDCs with MMAE payloads for various cancers, with a focus on optimizing the peptide sequence for improved tumor targeting and efficacy. researchgate.net
Small Molecule-Drug Conjugates (SMDCs): SMDCs employ small organic molecules as targeting agents. Similar to peptides, their small size allows for rapid tumor penetration and clearance from circulation, potentially reducing off-target toxicities. vincerx.com The Val-Cit-PAB-MMAE linker can be effectively incorporated into SMDCs to facilitate the targeted delivery and release of MMAE. Preclinical research has demonstrated the potential of SMDCs targeting various cancer-associated markers, with studies showing excellent plasma stability and tumor-specific payload release. vincerx.commedchemexpress.comvincerx.com
| Drug Delivery Platform | Targeting Moiety | Key Advantages | Preclinical Application with Val-Cit-PAB-MMAE |
| Peptide-Drug Conjugates (PDCs) | Peptides | Smaller size, better tumor penetration, lower immunogenicity. | Targeting various cancers with optimized peptide sequences for improved tumor targeting and efficacy. nih.govresearchgate.net |
| Small Molecule-Drug Conjugates (SMDCs) | Small organic molecules | Rapid tumor penetration, fast clearance, potentially reduced off-target toxicities. | Targeting cancer-associated markers with demonstrated plasma stability and tumor-specific payload release. vincerx.commedchemexpress.comvincerx.com |
Design of Next-Generation Targeted Therapies with Enhanced Preclinical Efficacy and Improved Therapeutic Index
A primary goal in the development of targeted therapies is to widen the therapeutic index, which is the ratio between the maximum tolerated dose and the minimally effective dose. Future research on the this compound scaffold is focused on designing next-generation therapies with enhanced preclinical efficacy and an improved therapeutic index.
One approach to achieving this is through the development of novel linker technologies that improve the stability of the conjugate in circulation while ensuring efficient payload release at the tumor site. researchgate.net Hydrophilic linkers, for instance, can offset the hydrophobicity of the MMAE payload, leading to ADCs with better physicochemical properties, reduced aggregation, and lower systemic clearance. researchgate.net This can result in a more favorable pharmacokinetic profile and a wider therapeutic window.
Furthermore, manipulating the peptide sequence within the linker can lead to conjugates with significantly improved therapeutic indices. semanticscholar.org By exploring a diverse set of dipeptide linkers, researchers can fine-tune the cleavage kinetics and specificity, leading to more potent and specific conjugates. semanticscholar.orgresearchgate.net
The development of payload-binding Fab fragments represents another innovative strategy to increase the therapeutic index of MMAE-based ADCs. These fragments can bind to deconjugated MMAE in the circulation, reducing its off-target toxicity without compromising its anti-tumor efficacy. nih.gov
Integration into Combination Therapies in Preclinical Disease Models
The integration of this compound-based conjugates into combination therapies holds significant promise for improving treatment outcomes and overcoming drug resistance. Preclinical studies are actively investigating the synergistic effects of combining these conjugates with other anticancer agents, including chemotherapy, immunotherapy, and other targeted therapies.
Combination with Immunotherapy: There is a strong rationale for combining MMAE-based conjugates with immune checkpoint inhibitors. MMAE has been shown to induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response. researchgate.net This can create a more favorable tumor microenvironment for the activity of immune checkpoint inhibitors. Preclinical models have demonstrated that the combination of MMAE-based ADCs and radiotherapy can promote anti-tumor immune responses and improve the response to checkpoint inhibitors. researchgate.net
Combination with Other Targeted Therapies: Combining MMAE-based conjugates with other targeted therapies, such as PARP inhibitors or anti-angiogenic agents, is another promising avenue of research. For instance, combining an ADC with a PARP inhibitor could be particularly effective in tumors with DNA damage repair deficiencies. mdpi.com
| Combination Partner | Rationale | Preclinical Findings |
| Chemotherapy (e.g., Gemcitabine) | Enhanced cytotoxicity and potential to overcome resistance. | Improved antiproliferative activity compared to monotherapy in pancreatic cancer models. nih.gov |
| Immunotherapy (e.g., Checkpoint Inhibitors) | MMAE-induced immunogenic cell death can enhance the anti-tumor immune response. | Combination with radiotherapy and MMAE-based conjugates promotes anti-tumor immunity. researchgate.net |
| Targeted Therapy (e.g., PARP inhibitors) | Synergistic effects by targeting multiple cancer pathways. | Combination with PARP inhibitors is being explored for tumors with DNA damage repair deficiencies. mdpi.com |
Q & A
Basic: What analytical techniques are critical for confirming the structural integrity of mDPR-Val-Cit-PAB-MMAE TFA during ADC synthesis?
Answer:
To ensure structural fidelity, researchers should employ a combination of:
- High-Performance Liquid Chromatography (HPLC) to assess purity and detect impurities.
- Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to verify molecular weight and conjugation efficiency.
- Nuclear Magnetic Resonance (NMR) to resolve the peptide linker’s stereochemistry and confirm covalent bonding between MMAE and the Val-Cit-PAB moiety.
Stability under physiological conditions (e.g., pH 7.4 buffer) should also be tested via accelerated degradation studies .
Basic: How does the Val-Cit-PAB linker in this compound enable targeted drug release in ADCs?
Answer:
The Val-Cit-PAB linker is designed for protease-mediated cleavage, primarily by cathepsin B in lysosomes. Methodological validation includes:
- In vitro cleavage assays using recombinant cathepsin B to quantify MMAE release rates.
- Intracellular trafficking studies (e.g., confocal microscopy with fluorescently labeled ADCs) to confirm lysosomal localization.
- Pharmacodynamic profiling in xenograft models to correlate linker cleavage with tumor regression .
Advanced: What experimental strategies can mitigate variability in drug-antibody ratio (DAR) during conjugation of this compound?
Answer:
DAR variability arises from inconsistent conjugation chemistry. Optimization strategies include:
- Controlled stoichiometry : Precisely adjusting the molar ratio of linker-drug to antibody (e.g., 4:1 for DAR ≈ 4).
- Site-specific conjugation : Utilizing engineered cysteines or unnatural amino acids to ensure uniform attachment sites.
- Post-conjugation purification : Hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to isolate ADCs with desired DAR.
Data from UV-Vis spectroscopy (for MMAE quantification) and HIC-HPLC (for DAR distribution) should be cross-validated .
Advanced: How can researchers reconcile conflicting data on the plasma stability of this compound across preclinical models?
Answer:
Discrepancies often stem from differences in experimental conditions. To address this:
- Standardize assay parameters : Use consistent serum concentrations (e.g., 50% human serum), temperature (37°C), and incubation durations (e.g., 72 hours).
- Employ orthogonal methods : Combine LC-MS/MS (to quantify free MMAE) with SEC-HPLC (to assess ADC integrity).
- Meta-analysis : Compare published datasets to identify critical variables (e.g., species-specific serum protease activity).
For translational relevance, prioritize human serum stability studies over rodent models .
Advanced: What in vivo pharmacokinetic (PK) parameters are essential for evaluating this compound efficacy, and how should they be measured?
Answer:
Key PK parameters include:
- Clearance rate : Measured via serial blood sampling and LC-MS/MS quantification of ADC and free MMAE.
- Volume of distribution : Determined using non-compartmental analysis (NCA) of plasma concentration-time curves.
- Linker stability : Assessed by comparing intact ADC (via ELISA) vs. total MMAE (via LC-MS/MS) in plasma.
Tumor PK/PD modeling (e.g., linking MMAE exposure to apoptosis markers like cleaved caspase-3) enhances translational predictability .
Advanced: How can researchers optimize the balance between ADC efficacy and toxicity for this compound?
Answer:
Strategies include:
- Tumor vs. normal tissue uptake : Use biodistribution studies with radiolabeled ADCs to quantify target specificity.
- Toxicokinetic profiling : Monitor off-target effects (e.g., neutropenia) via hematological panels in preclinical models.
- Dose fractionation : Test split dosing regimens to maximize tumor MMAE exposure while reducing peak plasma toxicity.
Mechanistic toxicology studies (e.g., transcriptomic analysis of liver/kidney tissues) identify pathways linked to adverse events .
Advanced: What methodologies address contradictions in reported linker cleavage efficiency of this compound across cell lines?
Answer:
Cell line-specific protease expression drives variability. To resolve contradictions:
- Protease profiling : Quantify cathepsin B activity via fluorogenic substrates in lysates.
- Engineered cell lines : Use CRISPR-modified cells with standardized cathepsin B levels.
- Cross-model validation : Compare cleavage rates in patient-derived organoids vs. traditional cell lines.
Data normalization to protease activity (e.g., units/mg protein) ensures comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
